molecular formula C10H11NO B1362855 3-(4-Methoxyphenyl)propionitrile CAS No. 22442-48-4

3-(4-Methoxyphenyl)propionitrile

Cat. No. B1362855
CAS RN: 22442-48-4
M. Wt: 161.2 g/mol
InChI Key: ORAXBZFDDWPRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propionitrile is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is also known by other names such as p-Methoxyhydrocinnamonitrile, 4-methoxybenzenepropanenitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)propionitrile include a density of 1.032g/cm3, a boiling point of 308.5ºC at 760mmHg, and a flash point of 130.1ºC . The compound also has a LogP value of 2.15138, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Propionamides

3-(4-Methoxyphenyl)propionitrile is used in the synthesis of propionamides, which possess antibacterial activity. This involves the hydrolysis of similar compounds to produce propionic acid, which is then converted into acylchloride and used to acylate amines, resulting in propionamides (Arutyunyan et al., 2014).

Production of Novel Pigments

It's involved in the production of novel pigments. For instance, its derivatives undergo base-catalyzed cyclization to form a "red pigment" with a unique 5H-indeno[1,2-c]isoquinoline structure. This pigment transforms into a colorless form in an acidic medium, showcasing interesting carbanion reactivity (Ando et al., 1974).

Study of Ester Bonds in Lignin-Saccharide

In the study of lignin-saccharide bonds, derivatives of 3-(4-Methoxyphenyl)propionitrile serve as model substances. The acid-catalyzed hydrolysis rates of these compounds provide insights into the stability of ester bonds, which is crucial for understanding lignin breakdown (Poláková et al., 2000).

Photolysis in Organic Chemistry

This compound is used in studying the kinetics of photolysis in organic chemistry. For example, its related compounds are examined using picosecond pump−probe spectroscopy, contributing to the understanding of radical and ion pair formation in photolysis processes (Lipson et al., 1996).

Enantioselective Biotransformations

In biotechnology, 3-(4-Methoxyphenyl)propionitrile is used in enantioselective biotransformations. For example, Rhodococcus equi A4 cells containing a nitrile hydratase and amidase convert this compound into its acid and nitrile forms, showcasing the potential for producing enantiomerically pure compounds (Martínková et al., 1996).

Applications in Dye-Sensitized Solar Cells

It finds application in improving the stability of dye-sensitized solar cells (DSSCs). Its derivatives are used to prepare polymer gel electrolytes for DSSCs, enhancing their stability and efficiency (Venkatesan et al., 2015).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided when handling 3-(4-Methoxyphenyl)propionitrile . Dust formation should also be avoided, and personal protective equipment should be worn . The lethal dose (LD50) in mice is 450 mg/kg .

properties

IUPAC Name

3-(4-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAXBZFDDWPRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176983
Record name Benzenepropanenitrile, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22442-48-4
Record name 4-Methoxybenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22442-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamonitrile, p-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022442484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanenitrile, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22442-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methoxycinnamonitrile was hydrogenated in ethanol with palladium hydroxide on carbon to give 3-(4-methoxyphenyl)propionitrile. A mixture of anhydrous cerium (III) chloride (1.99 g, 8.1 mmol) in dry THF (12 mL) was stirred for 3 hours at room temperature, cooled to -78° C., and treated with MeLi (5.8 mL, 8.1 mmol). After stirring for 1 hour at -78° C. the reaction mixture was treated with 3-(4-methoxyphenyl)propionitrile (0.45 g, 2.8 mmol). The reaction mixture was stirred for 5 hours at -78° C. and then quenched with ammonium hydroxide. After warming to room temperature, the mixture was filtered, and the filtrate diluted with water and extracted with diethyl ether. The diethyl ether layer was dried over sodium sulfate and evaporated. The crude oil was purified by normal-phase chromatography to give 150 mg of 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)propionitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)propionitrile
Reactant of Route 3
3-(4-Methoxyphenyl)propionitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)propionitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)propionitrile
Reactant of Route 6
3-(4-Methoxyphenyl)propionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.